molecular formula C5H9ClO2 B094785 sec-Butyl chloroformate CAS No. 17462-58-7

sec-Butyl chloroformate

Cat. No. B094785
Key on ui cas rn: 17462-58-7
M. Wt: 136.58 g/mol
InChI Key: YSMHTFWPDRJCMN-UHFFFAOYSA-N
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Patent
US06610880B1

Procedure details

To a well-stirred reaction vessel equipped with a thermometer and a pH electrode were added 39 g of water and 0.20 g of Arquad CB50 at 5° C. After the addition of 0.05 mole of 3-chlorobenzoic acid the pH was adjusted to 6 using a 10 wt % aqueous NaOH solution. Then, 0.05 mole of sec-butyl chloroformate was dosed within 5 min at 5° C. During this time and a post-reaction time of 165 min at 5° C. the pH was kept at a value between 6 and 9. The reaction mixture was allowed to separate, giving 12.5 g of 3-chlorobenzoyl 1-methyl-1-propyl carbonate having a content of 98% in a yield of 95%.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Name
Quantity
39 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[OH-].[Na+].Cl[C:14]([O:16][CH:17]([CH2:19][CH3:20])[CH3:18])=[O:15]>O>[C:14](=[O:15])([O:16][CH:17]([CH3:18])[CH2:19][CH3:20])[O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([Cl:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC(=O)OC(C)CC
Step Four
Name
Quantity
39 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a well-stirred reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
a post-reaction time of 165 min
Duration
165 min
CUSTOM
Type
CUSTOM
Details
at 5° C.
CUSTOM
Type
CUSTOM
Details
to separate

Outcomes

Product
Name
Type
product
Smiles
C(OC(C1=CC(=CC=C1)Cl)=O)(OC(CC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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